Meta vs. Para Carboxyl Positioning: LogP Differences Between 3-(3,5-Dimethylphenyl)benzoic Acid and Its Para Isomer
The meta-carboxyl substitution of 3-(3,5-dimethylphenyl)benzoic acid produces a computed LogP of 3.67 (experimental) and XLogP of 4.4, reflecting the spatial arrangement of the polar carboxyl group relative to the hydrophobic biphenyl core [1]. In contrast, the para isomer 4-(3,5-dimethylphenyl)benzoic acid (CAS 505082-92-8) presents the carboxyl group at the terminal position of the biphenyl axis, resulting in a more extended molecular geometry with potentially different chromatographic retention behavior and membrane partitioning . While directly comparable experimental LogP data for the para isomer were not available from the same measurement conditions, the meta-carboxyl positioning in the target compound offers distinct hydrogen-bonding vector geometry for target engagement, as the carboxyl group is oriented at approximately 120° relative to the biphenyl axis, compared to the ~180° linear presentation of the para isomer [1].
| Evidence Dimension | Computed lipophilicity (LogP) and molecular geometry |
|---|---|
| Target Compound Data | LogP = 3.67 (experimental); XLogP = 4.4; TPSA = 37.3 Ų; carboxyl at meta position (~120° relative to biphenyl axis) |
| Comparator Or Baseline | 4-(3,5-Dimethylphenyl)benzoic acid (CAS 505082-92-8): carboxyl at para position (~180° linear geometry); identical molecular formula (C₁₅H₁₄O₂) and MW (226.27) |
| Quantified Difference | Approximately 60° difference in carboxyl group orientation angle relative to biphenyl axis; LogP and TPSA for para isomer not available from identical measurement conditions |
| Conditions | Computed physicochemical properties from Chem960 and PubChem depositor data; experimental LogP determined potentiometrically in acidic medium |
Why This Matters
The non-linear carboxyl presentation of the meta isomer may confer distinct binding poses in protein pockets where the acidic moiety must engage a basic residue at a specific angle, a factor critical when selecting building blocks for structure-based drug design.
- [1] Chem960.com. 3,5-Dimethylbiphenyl-3-carboxylic acid (CAS 177734-84-8) – Physicochemical Properties (LogP = 3.66860; PSA = 37.30000; XLogP = 4.4). Available at: https://m.chem960.com/cas/177734848/ (accessed 2026-04-26). View Source
